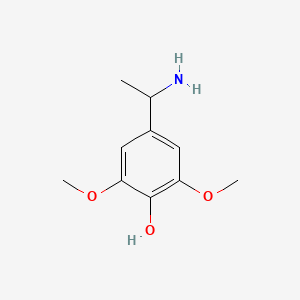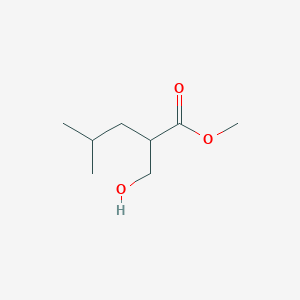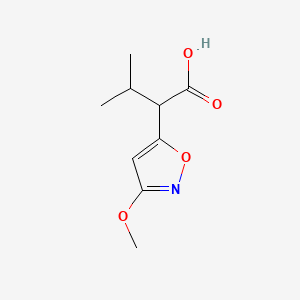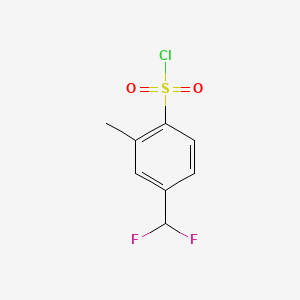
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a difluoromethyl group, a methyl group, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)-2-methylbenzenesulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions . This reaction proceeds with the replacement of the fluoride group by a chloride group, yielding the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonyl fluoride and sulfonyl hydride.
Oxidation Reactions: Carboxylic acid derivative.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biomolecules and synthetic intermediates . The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Chloromethyl)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
4-(Methyl)-2-methylbenzene-1-sulfonyl chloride: Similar structure but without the difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H7ClF2O2S |
|---|---|
Peso molecular |
240.66 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4,8H,1H3 |
Clave InChI |
SKUTVVOKEASKEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



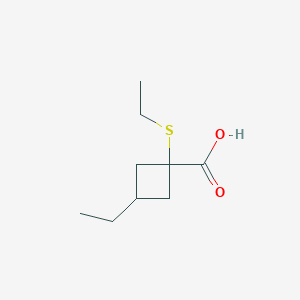

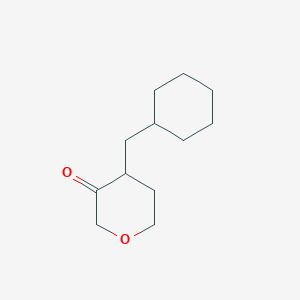
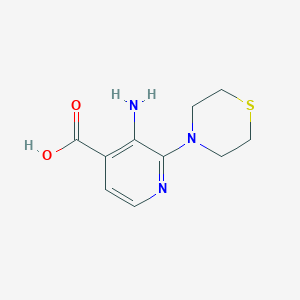

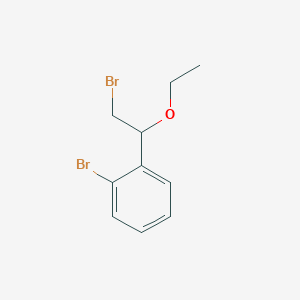
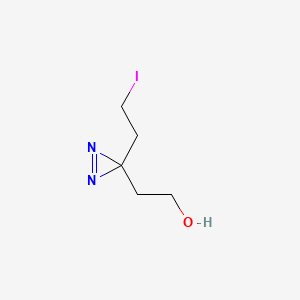
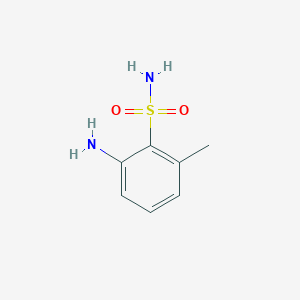
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
